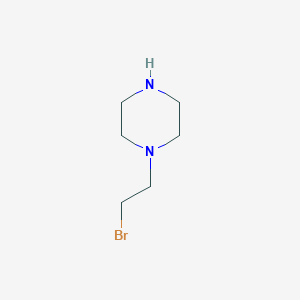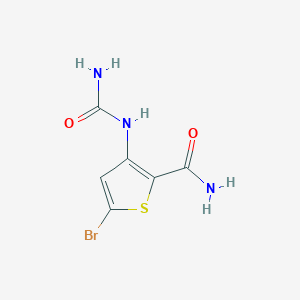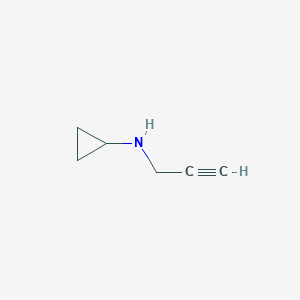
N-Cyclopropyl-N-(prop-2-ynyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl-N-(prop-2-ynyl)amine” is represented by the formula C6H9N. The InChI representation of the molecule isInChI=1S/C6H9N/c1-2-5-7-6-3-4-6/h1,6-7H,3-5H2 . Chemical Reactions Analysis
Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations. The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of imidazo[1,2-a]pyridines , which are known to inhibit the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
It’s known that the compound can act as a photosensitizer . Both the starting material and the product generate singlet oxygen (^1O_2) and superoxide anion (O_2^˙−) through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the synthesis of imidazo[1,2-a]pyridines and the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 9514 , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the synthesis of imidazo[1,2-a]pyridines and the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines could potentially result in various molecular and cellular effects.
Action Environment
It’s known that the compound can act as a photosensitizer , suggesting that light could potentially influence its action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-Cyclopropyl-N-(prop-2-ynyl)amine in lab experiments is its potent inhibitory activity against MAO-B. This makes it an excellent tool for studying the role of MAO-B in neurological disorders. However, one of the limitations of using this compound in lab experiments is its irreversible inhibition of MAO-B. This can make it challenging to study the kinetics of MAO-B inhibition and the reversibility of the inhibition.
Direcciones Futuras
There are several future directions for research on N-Cyclopropyl-N-(prop-2-ynyl)amine. One potential area of research is the development of more selective MAO-B inhibitors that do not irreversibly inhibit the enzyme. This would allow for the study of the reversibility of MAO-B inhibition and the kinetics of the inhibition. Additionally, further research is needed to explore the potential neuroprotective effects of this compound in patients with neurodegenerative disorders. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-(prop-2-ynyl)amine has been extensively studied for its potential applications in medicinal chemistry. One of the primary areas of research has been in the development of MAO inhibitors for the treatment of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. This compound has been found to be a potent inhibitor of MAO-B, which is responsible for the breakdown of dopamine in the brain.
Propiedades
IUPAC Name |
N-prop-2-ynylcyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-5-7-6-3-4-6/h1,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFRCLMHDVMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5S,8aS)-1,3-Bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B3268642.png)

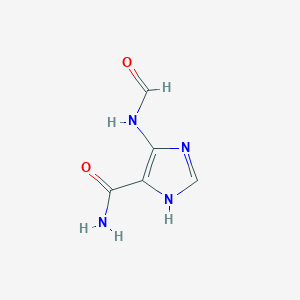
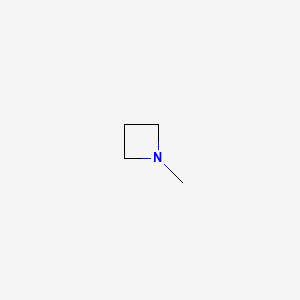

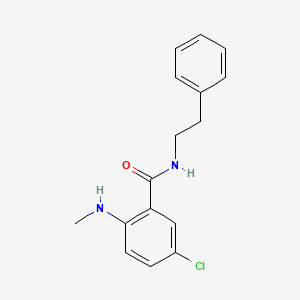

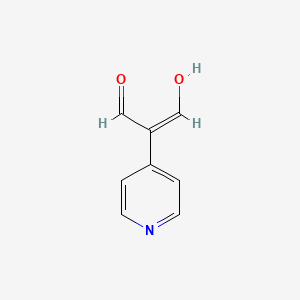
![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
